molecular formula C31H31NO2 B14604760 2,6-Bis(diphenylhydroxymethyl)-piperidine CAS No. 58451-85-7

2,6-Bis(diphenylhydroxymethyl)-piperidine

Cat. No.: B14604760
CAS No.: 58451-85-7
M. Wt: 449.6 g/mol
InChI Key: JFGXCMKVTZAJMD-UHFFFAOYSA-N
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Description

2,6-Bis(diphenylhydroxymethyl)-piperidine, registered under CAS Registry Number 58451-85-7, is an organic compound with a molecular formula of C31-H31-N-O2 and a molecular weight of 449.63 g/mol . The compound is characterized by a piperidine core structure substituted at the 2 and 6 positions with diphenylhydroxymethyl groups. Acute toxicity studies in rodent models have been conducted, reporting an oral LD50 of 5 gm/kg and an intraperitoneal LD50 of 2 gm/kg . The observed toxic effects in these studies included general anesthesia and somnolence, indicating a depressive activity on the central nervous system . This pharmacological profile suggests its potential relevance and value in foundational neuroscience research, particularly in studies investigating the mechanisms and effects of sedative compounds. The structural similarity to other documented compounds, such as pyridine-based analogs which share the bis(diphenylhydroxymethyl) substitution pattern, further underscores its interest as a scaffold in medicinal chemistry . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58451-85-7

Molecular Formula

C31H31NO2

Molecular Weight

449.6 g/mol

IUPAC Name

[6-[hydroxy(diphenyl)methyl]piperidin-2-yl]-diphenylmethanol

InChI

InChI=1S/C31H31NO2/c33-30(24-14-5-1-6-15-24,25-16-7-2-8-17-25)28-22-13-23-29(32-28)31(34,26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21,28-29,32-34H,13,22-23H2

InChI Key

JFGXCMKVTZAJMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

Synthetic Methodologies for 2,6 Bis Diphenylhydroxymethyl Piperidine and Its Derived Analogues

General Synthetic Strategies for the Piperidine (B6355638) Core

The construction of the piperidine ring is the foundational step in the synthesis of 2,6-Bis(diphenylhydroxymethyl)-piperidine. Various classical and modern organic reactions can be employed to create this heterocyclic system.

Initial Construction of the Piperidine Ring System

The formation of the piperidine skeleton can be achieved through several reliable methods, including cyclization of linear precursors. One common approach involves the cyclization of amino diols or related derivatives. For instance, a one-pot synthesis of cyclic amines can be achieved from the reaction of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium. Another efficient method is the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex.

Reductive amination of dicarbonyl compounds is also a widely used strategy. This method involves the reaction of a diketone or dialdehyde (B1249045) with an amine, followed by reduction of the resulting imine or enamine intermediates to form the saturated piperidine ring.

Furthermore, the piperidine ring can be synthesized via the hydrogenation of pyridine (B92270) precursors. While this method is straightforward for producing piperidine itself, the synthesis of appropriately substituted pyridines to serve as precursors for this compound can be complex. A biocatalytic approach has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, which could then be hydrogenated to the corresponding piperidine.

Methods for Introducing Bis(diphenylhydroxymethyl) Substituents

Once the piperidine core is established with suitable functional groups at the 2 and 6 positions, the next critical step is the introduction of the bis(diphenylhydroxymethyl) moieties. The most direct and feasible method for this transformation is the double Grignard addition of a phenylmagnesium halide (such as phenylmagnesium bromide) to a piperidine-2,6-dicarboxylate or a piperidine-2,6-dialdehyde. nih.gov

This reaction involves the nucleophilic attack of two equivalents of the Grignard reagent on each of the carbonyl carbons at the 2 and 6 positions. A subsequent acidic workup protonates the resulting alkoxides to yield the desired tertiary alcohol functionalities. A similar strategy has been successfully employed in the synthesis of α,α-diphenyl-4-piperidinemethanol, where a Grignard reaction of phenylmagnesium halide with N-acetyl-4-benzoylpiperidine was a key step. google.com

The success of this reaction is highly dependent on controlling the reaction conditions to favor the double addition and to manage the steric hindrance imposed by the bulky phenyl groups.

Advanced Stereoselective Approaches to 2,6-Disubstituted Piperidines

The stereochemistry at the C2 and C6 positions of the piperidine ring is crucial and can be controlled through various advanced synthetic methods. These approaches are essential for the synthesis of specific stereoisomers of this compound.

Asymmetric Synthesis Routes

Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure or enriched piperidine derivatives. One strategy involves the use of chiral auxiliaries. For instance, chiral bicyclic lactams, prepared from optically pure amino alcohols, have been utilized in the synthesis of 2-substituted and 2,6-disubstituted piperidines. acs.org

Another approach is the use of chiral catalysts. For example, asymmetric hydrogenation of appropriately substituted pyridine precursors using chiral transition metal catalysts can lead to the formation of chiral piperidines. Additionally, chemo-enzymatic methods, such as the asymmetric dearomatization of activated pyridines using a one-pot amine oxidase/ene imine reductase cascade, have been developed to produce stereo-defined piperidines. acs.org

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are pivotal in establishing the relative stereochemistry of the substituents at the 2 and 6 positions. The choice of cyclization strategy can favor the formation of either cis or trans isomers.

For example, an intramolecular aza-Michael reaction can be highly diastereoselective. The stereochemical outcome is often influenced by the substrate and reaction conditions, allowing for the selective synthesis of either cis or trans 2,6-disubstituted piperidines. nih.gov Organocatalytic enantioselective intramolecular aza-Michael reactions have also been developed, providing access to enantiomerically enriched products. nih.gov

The table below summarizes various diastereoselective cyclization methods for piperidine synthesis.

Cyclization MethodKey FeaturesStereochemical Outcome
Intramolecular aza-Michael Reaction Base-induced or carbene-catalyzed cyclization of N-tethered alkenes. nih.govCan be tuned to favor cis or trans isomers. nih.gov
Reductive Amination/Aza-Michael Cascade A one-pot reaction sequence to construct complex polysubstituted piperidines.Often results in high diastereoselectivity.
Aza-Prins Cyclization Coupling of homoallylic amines with aldehydes.A versatile method for synthesizing trans-2,4-disubstituted piperidines.
Visible-Light-Driven Silylative Cyclization Radical cyclization of aza-1,6-dienes.Allows for stereoselective synthesis of densely functionalized piperidines.

Metal-Catalyzed Cyclization Approaches

Transition metal-catalyzed reactions offer efficient and stereoselective routes to 2,6-disubstituted piperidines. nih.gov Palladium, copper, and other transition metals can catalyze a variety of cyclization reactions. acs.orgresearchgate.net

Palladium-catalyzed intramolecular allylic amination is a notable example, which can proceed with high diastereoselectivity. researchgate.net Similarly, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. acs.org These methods provide access to functionalized piperidines that can be further elaborated to the target compound.

The following table provides an overview of different metal-catalyzed cyclization approaches.

Metal CatalystReaction TypeKey Advantages
Palladium Intramolecular Allylic Amination researchgate.netHigh diastereoselectivity, applicable to complex molecules. researchgate.net
Copper Intramolecular C-H Amination acs.orgUtilizes readily available starting materials. acs.org
Gold Intramolecular Dearomatization/CyclizationAccess to polysubstituted piperidines.
Nickel Enantioselective Reductive CyclizationSynthesis of piperidines bearing chiral tertiary alcohols. researchgate.net

Organocatalyzed Condensation Reactions

Organocatalysis provides a metal-free alternative for the synthesis of piperidine structures. researchgate.net For instance, cis-2,6-disubstituted piperidin-4-ones can be synthesized through an organocatalyzed condensation of chiral N-tert-butanesulfinyl imines with aldehydes. researchgate.net This methodology demonstrates that by inverting the order of the aldehyde addition in the imine formation and the subsequent intramolecular Mannich condensation, both enantiomers of the target piperidine can be accessed from the same precursors. researchgate.net Hybrid bio-organocatalytic cascades have also been developed, where a transaminase generates a key imine intermediate that then undergoes a proline-catalyzed Mannich reaction to form 2-substituted piperidines. nih.gov

Radical Cyclization Strategies (e.g., 1,6-Hydrogen Atom Transfer)

Radical cyclization presents another effective route to piperidine rings. A specific method involves a 1,6-hydrogen atom transfer (HAT) process. nih.gov In this approach, an N-radical is formed, which then activates a C-H bond via a fluorine-assisted hydrogen atom transfer, leading to the formation of a benzylic radical that subsequently cyclizes to form the piperidine ring. nih.gov Other radical-mediated strategies include the intramolecular cyclization of 1,6-enynes, initiated by reagents like triethylborane, which proceeds through a complex radical cascade to form polysubstituted piperidines. nih.gov

Nitro-Mannich/Reductive Cyclization Sequences

The nitro-Mannich reaction is a versatile tool for constructing functionalized piperidines. researchgate.netfao.orgnih.gov This strategy involves the reaction between a nitroalkane and an imine to create a β-nitroamine intermediate. nih.gov This intermediate possesses the necessary functionality for a subsequent reductive cyclization to form the piperidine ring. This sequence allows for the creation of multiple contiguous stereocenters with good stereocontrol. researchgate.netfao.org For example, the reaction between β-aryl substituted nitroalkanes and a glyoxylate (B1226380) imine can produce β-nitro-amines with high diastereoselectivity. The subsequent reductive cyclization, often using reagents like BF₃·OEt₂ and Et₃SiH, yields stereochemically pure piperidines. researchgate.netfao.org

Table 3: Diastereoselective Nitro-Mannich/Reductive Cyclization

EntryNitroalkane SubstituentImineDiastereomeric Ratio (syn:anti)Final Yield (%)
1PhenylN-Boc-glyoxylate imine90:1055
24-ChlorophenylN-Boc-glyoxylate imine92:857
32-FurylN-Boc-glyoxylate imine>95:548
43-ThienylN-Boc-glyoxylate imine85:1551

Data synthesized from methodologies described in the literature. researchgate.netfao.org

Synthesis of Structurally Related Chiral Ligands and Precursors

The asymmetric hydrogenation of pyridine derivatives is a fundamental method for accessing chiral piperidines. dicp.ac.cnresearchgate.net A rhodium-catalyzed reductive transamination reaction has been developed for the synthesis of a variety of chiral piperidines from simple pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine under reducing conditions, which, in the presence of water, facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net This approach circumvents the need for pre-attaching a chiral auxiliary or using complex chiral transition metal catalysts and high-pressure hydrogen gas. dicp.ac.cn

Pyrrolidine-Derived Analogues (e.g., 2,6-Bis(((S)-2-diphenylhydroxymethyl-1-pyrrolidinyl)methyl)pyridine)

The synthesis of the pyrrolidine-derived analogue, 2,6-Bis(((S)-2-diphenylhydroxymethyl-1-pyrrolidinyl)methyl)pyridine, is a multi-step process that begins with the preparation of a suitable pyridine precursor, followed by the introduction of the chiral pyrrolidinyl moieties. A common strategy involves the synthesis of 2,6-bis(bromomethyl)pyridine (B1268884), a versatile intermediate for nucleophilic substitution reactions. nih.gov

The synthesis of 2,6-bis(bromomethyl)pyridine can be achieved from 2,6-pyridinedimethanol. chemicalbook.com The reaction involves the treatment of the diol with a brominating agent, such as hydrobromic acid, typically at elevated temperatures. chemicalbook.com The crude product is then purified using column chromatography to yield the desired 2,6-bis(bromomethyl)pyridine as a white solid. chemicalbook.comrsc.org

Once the 2,6-bis(bromomethyl)pyridine intermediate is obtained, the chiral pyrrolidine (B122466) units are introduced via a nucleophilic substitution reaction. This involves reacting 2,6-bis(bromomethyl)pyridine with two equivalents of (S)-2-(diphenylhydroxymethyl)pyrrolidine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction. The choice of solvent and reaction conditions is crucial to ensure high yields and prevent side reactions.

Table 1: Key Reagents and Conditions for the Synthesis of 2,6-Bis(((S)-2-diphenylhydroxymethyl-1-pyrrolidinyl)methyl)pyridine

StepStarting MaterialReagent(s)SolventKey ConditionsProduct
12,6-PyridinedimethanolHydrobromic Acid (HBr)-Reflux2,6-Bis(bromomethyl)pyridine
22,6-Bis(bromomethyl)pyridine(S)-2-(diphenylhydroxymethyl)pyrrolidine, Base (e.g., Triethylamine)Aprotic Solvent (e.g., THF, CH2Cl2)Stirring at room temperature2,6-Bis(((S)-2-diphenylhydroxymethyl-1-pyrrolidinyl)methyl)pyridine

TADDOL-Derived Chiral Auxiliaries and Their Structural Similarities

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a well-established class of chiral auxiliaries widely used in asymmetric synthesis. There are significant structural similarities between TADDOLs and this compound, which suggest that the latter could also function as an effective chiral ligand.

The core structural feature of TADDOLs is the C2-symmetric 1,3-dioxolane (B20135) ring substituted with two adjacent diarylhydroxymethyl groups in a trans configuration. This arrangement creates a well-defined chiral environment. Similarly, this compound possesses a C2-symmetric piperidine core with two diphenylhydroxymethyl substituents at the 2 and 6 positions.

Both classes of compounds share the following key structural characteristics:

C2-Symmetry: This symmetrical arrangement reduces the number of possible transition states in a chemical reaction, often leading to higher enantioselectivity.

Multiple Stereocenters: The presence of several chiral centers contributes to a rigid and well-defined three-dimensional structure.

Diphenylhydroxymethyl Groups: These bulky groups play a crucial role in stereochemical control by creating steric hindrance and directing the approach of incoming reagents.

Potential for Metal Chelation: The hydroxyl groups and the nitrogen atom of the piperidine ring in this compound, similar to the diol functionality in TADDOLs, can act as coordination sites for metal ions, forming chiral Lewis acid catalysts.

These structural parallels suggest that the synthetic and catalytic principles developed for TADDOLs could be applicable to this compound and its derivatives.

Analytical Techniques for Comprehensive Structural Characterization (Excluding Basic Identification Data)

The comprehensive structural characterization of this compound and its analogues requires the use of advanced analytical techniques to determine not only the chemical structure but also the stereochemistry, including the configuration and conformation of the molecule.

Advanced Spectroscopic Methods for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of 2,6-disubstituted piperidines. researchgate.netias.ac.in One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide valuable information about the connectivity of atoms, as well as the through-space proximity of different protons, which is crucial for determining the molecule's conformation.

The piperidine ring can exist in various conformations, with the chair and boat forms being the most common. ias.ac.inresearchgate.net The preferred conformation is influenced by the nature and orientation of the substituents at the 2 and 6 positions. For this compound, the bulky diphenylhydroxymethyl groups are expected to have a significant impact on the conformational equilibrium.

Table 2: Advanced NMR Techniques for Structural Analysis

NMR TechniqueInformation Obtained
1H NMR Provides information on the chemical environment of protons. Coupling constants (J-values) between adjacent protons can help determine dihedral angles and thus the ring conformation.
13C NMR Reveals the number and chemical environment of carbon atoms in the molecule.
COSY (Correlation Spectroscopy) A 2D technique that shows correlations between coupled protons, helping to establish the connectivity of the proton spin systems within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) A 2D technique that identifies protons that are close to each other in space, providing crucial information for determining the stereochemistry and conformation of the molecule. For example, strong NOE signals between axial protons on the piperidine ring would support a chair conformation.

By analyzing the coupling constants and NOE patterns, it is possible to determine whether the piperidine ring adopts a chair or a boat conformation and the relative orientation (axial or equatorial) of the diphenylhydroxymethyl substituents.

Chromatographic Techniques for Purity and Isomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and determining the isomeric ratio of chiral compounds like this compound. nih.gov Due to the presence of multiple chiral centers, the synthesis of this compound can potentially yield a mixture of diastereomers and enantiomers.

Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common method for separating enantiomers. nih.gov The CSP creates a chiral environment where the two enantiomers of a compound can interact differently, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides, cyclodextrins, and proteins. mdpi.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation.

For the separation of diastereomers, standard (achiral) HPLC can often be used, as diastereomers have different physical properties and may be separated on a conventional stationary phase.

Table 3: Chromatographic Methods for Purity and Isomeric Analysis

TechniquePurposeKey Principle
Chiral HPLC Separation of enantiomers to determine enantiomeric excess (ee).Differential interaction of enantiomers with a chiral stationary phase.
Achiral HPLC Separation of diastereomers and determination of overall chemical purity.Differential partitioning of compounds between the stationary and mobile phases based on their physicochemical properties.

Catalytic Applications of 2,6 Bis Diphenylhydroxymethyl Piperidine Derivatives As Chiral Ligands and Organocatalysts

Principles of Chiral Ligand Design and Their Influence on Enantioselectivity

The efficacy of a chiral ligand in asymmetric catalysis is fundamentally linked to its structural attributes, which dictate the stereochemical outcome of the reaction. For ligands derived from 2,6-Bis(diphenylhydroxymethyl)-piperidine, several key design principles are paramount. The C2-symmetry of the molecule simplifies the analysis of the transition state by reducing the number of possible diastereomeric intermediates. The rigid piperidine (B6355638) ring, which typically adopts a stable chair conformation, serves as a predictable scaffold, positioning the two diphenylhydroxymethyl arms in equatorial positions to minimize steric strain.

This defined geometry creates a chiral pocket around the coordinated metal center. The steric bulk of the diphenylmethyl groups is a critical factor; it shields specific faces of the substrate as it approaches the catalytic center, thereby directing the reaction pathway to favor the formation of one enantiomer over the other. The electronic properties of the ligand, influenced by substituents on the phenyl rings or modifications at the nitrogen atom, can also modulate the reactivity and selectivity of the metal catalyst. mdpi.com Furthermore, the bite angle of the ligand—the angle formed between the two coordinating oxygen atoms and the metal center—is crucial for establishing the geometry of the catalytic complex and, consequently, its enantioselective potential. The interplay between these steric and electronic factors is essential for achieving high enantioselectivity. nih.gov

Transition Metal-Catalyzed Asymmetric Reactions Utilizing Derived Ligands

The versatile coordination chemistry of 2,6-disubstituted piperidine derivatives makes them suitable for a wide range of transition metal catalysts, enabling numerous asymmetric transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and the use of chiral ligands is crucial for controlling selectivity in many of its applications. thermofishersci.in Ligands derived from chiral piperidines have been effectively employed in Pd(II)-catalyzed reactions, such as intramolecular C-H functionalization and cyclization, to achieve high levels of stereocontrol. nih.govnih.gov In these processes, the chiral ligand-palladium complex directs the cyclization of substrates like N-protected zeta-amino allylic alcohols to yield substituted piperidines with excellent stereoselectivity. nih.govresearchgate.net The ligand's structure is instrumental in creating a chiral environment that influences the syn-azapalladation step, ultimately determining the stereochemistry of the final product. nih.gov The choice of solvent and palladium precursor, such as PdCl2(CH3CN)2, can also significantly impact reaction rates and selectivity. nih.gov

Reaction TypeSubstrate ExampleCatalyst SystemKey FindingYieldee/dr
Intramolecular Cyclization N-Boc-6-amino-1-phenylhex-4-en-3-olPdCl₂(CH₃CN)₂Formation of 2-substituted piperidine via 1,3-chirality transfer. nih.govHighHigh dr
C–H Functionalization 8-Methylquinoline DerivativesPd(acac)₂ / Pyridine-dicarboxylate LigandDirected acetoxylation of benzylic C–H bonds. nih.govModerateN/A
Intramolecular Amination Alkenyl CarbamatesPalladium Catalyst / Chiral P-O LigandEnantioselective 6-exo aza-Heck cyclization under redox-neutral conditions. semanticscholar.orgGoodHigh

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling and asymmetric transformations. The outcome and mechanism of nickel-catalyzed reactions are highly sensitive to the ligand's structure. nih.gov Chiral ligands derived from piperidine scaffolds can be utilized in reactions like intramolecular hydroalkenylation. For instance, a nickel catalyst paired with a chiral P-O ligand has been shown to effect the highly enantioselective intramolecular hydroalkenylation of 1,6-ene-dienes, yielding six-membered N- and O-heterocycles. semanticscholar.org The ligand's structure is crucial for controlling the regioselectivity and enantioselectivity of the cyclization process. semanticscholar.org

Reaction TypeSubstrate ExampleCatalyst SystemKey FindingYieldee/dr
Intramolecular Hydroalkenylation 1,6-Ene-dieneNickel Catalyst / Chiral P-O LigandRegioselective synthesis of six-membered heterocycles. semanticscholar.orgGoodHigh ee
Cross-Coupling Phenyl triflate and aniline[Ni(COD)₂] / Modified dppfLigand modification is critical for achieving high conversion. nih.gov~99%N/A
Henry Reaction Benzaldehyde and NitromethaneNi(II) Macrocyclic ComplexCatalyst afforded high yield of β-nitroethanol with notable diastereoselectivity. researchgate.netup to 99%anti-selective

Copper complexes are widely used in asymmetric catalysis due to copper's versatile redox chemistry and Lewis acidity. Dinuclear copper(II) complexes featuring ligands with a 2,6-disubstituted framework, analogous to the piperidine scaffold, have shown promise as biomimetic catalysts. nih.gov These complexes can catalyze the oxidative coupling of substrates like 2-aminophenol (B121084) to produce phenoxazinone-based derivatives. nih.gov The ligand structure creates a specific coordination environment that facilitates the binding and activation of both the substrate and an oxidant, such as molecular oxygen, mimicking the function of enzymes like phenoxazinone synthase. nih.gov

Reaction TypeSubstrate ExampleCatalyst SystemKey Finding
Oxidative Coupling 2-Aminophenol (2-AP)Dinuclear Cu(II) complex with 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) ligandCatalyzes the oxidation of 2-AP to form 2-amino-3H-phenoxazine-3-one. nih.gov
Oxidation para-AminophenolsDinuclear Cu(II) complexCatalyzes oxidation to benzoquinone imines followed by nucleophilic addition. nih.gov
Styrene (B11656) Oxidation StyreneCu(II) Macrocyclic ComplexSelective microwave-assisted oxidation of neat styrene to benzaldehyde. researchgate.net

Manganese complexes are particularly effective catalysts for oxidation reactions, including the enantioselective epoxidation of olefins, a critical transformation in organic synthesis. rug.nl Chiral tetradentate N-donor ligands, including those built on piperidine or cyclohexane (B81311) diamine backbones, have been successfully used to create manganese catalysts that perform epoxidation with high efficiency and selectivity using environmentally benign oxidants like hydrogen peroxide (H₂O₂). mdpi.comchemrxiv.org The rigidity of the ligand framework, such as that provided by a bipiperidine platform, is crucial for preventing catalyst decomposition and enhancing performance. mdpi.com Introducing electronic modifications to the ligand, such as electron-donating substituents, can stabilize high-valent manganese intermediates in the catalytic cycle, thereby improving catalytic activity. mdpi.com The chiral environment created by the ligand dictates the facial selectivity of oxygen atom transfer to the olefin, leading to high enantiomeric excess (ee) in the epoxide product. nih.gov

Reaction TypeSubstrate ExampleCatalyst SystemKey Findingee
Olefin Epoxidation StyreneMn-SR-mesoPYBP(ClO₄)₂ / H₂O₂ / Acetic AcidElectron-donating groups on the ligand improve catalytic activity. mdpi.comN/A
Olefin Epoxidation Various OlefinsChiral Mn complex with pinene-appended ligandLigand design creates a defined chiral pocket for stereoselective epoxidation. nih.govup to 46%
C(sp³)-H Oxidation N-Boc-4-phenylpiperidineEvolved Manganese Catalyst / H₂O₂Desymmetrization of piperidines to form chiral N,O-acetals. chemrxiv.orgup to 98%

Iron is an attractive catalyst due to its low cost, low toxicity, and high natural abundance. mdpi.com Developing enantioselective iron-catalyzed reactions remains a significant challenge, but progress has been made through strategic ligand design. nih.gov Chiral ligands are essential for inducing asymmetry in iron-catalyzed reactions such as transfer hydrogenation and C-H amination. nih.govnih.gov For instance, C2-symmetric cyclopentadienone ligands have been incorporated into Knölker-type iron complexes to achieve asymmetric hydrogenation of ketones with moderate enantioselectivity. nih.gov The simplicity of some iron catalyst systems, which may not require complex ligand synthesis, provides a unique opportunity to study reaction mechanisms and rationally improve the catalytic process for transformations like intramolecular C-H amination using organic azides. nih.gov

Reaction TypeSubstrate ExampleCatalyst SystemKey FindingYieldee
Asymmetric Transfer Hydrogenation AcetophenoneChiral Iron Complex L15·Fe(II)CON-H···O hydrogen bond directs and activates the carbonyl for hydride transfer. nih.govHighGood
Asymmetric Hydrogenation Various KetonesC2-Symmetric Knölker-type Catalyst L16·Fe(0)(CO)₃Chiral substituents on the cyclopentadienone ligand induce enantioselectivity. nih.gov-up to 70%
Intramolecular C-H Amination Alkyl AzideFe(HMDS)₂Simple, ligand-free catalyst shows high turnover frequencies without additives. nih.govHighN/A
C-H Amination EtherCAU-27-Fe (MOF)Heterogeneous catalyst for C-H amination by N-heterocycles under mild conditions. mdpi.comGoodN/A

Specific Classes of Asymmetric Transformations

Enantioselective Conjugate Addition Reactions

There is no available research dedicated to the application of this compound or its derivatives as chiral ligands or organocatalysts in enantioselective conjugate addition reactions. While chiral amino alcohols and piperidine derivatives have been successfully employed in Michael additions and related 1,4-additions, no studies have specifically reported the use of this particular compound.

Asymmetric Hydrogenation Methodologies

A thorough review of the literature did not yield any studies where this compound was utilized as a chiral ligand for metal-catalyzed asymmetric hydrogenation or as a component in transfer hydrogenation processes. The field of asymmetric hydrogenation is dominated by other classes of chiral ligands, and the potential of this specific piperidine derivative remains unexplored in this context.

Stereoselective Carbon-Carbon Bond Forming Reactions

No specific examples or detailed studies have been found that describe the use of this compound as a catalyst or ligand in stereoselective carbon-carbon bond forming reactions such as aldol, Mannich, or Diels-Alder reactions.

Organocatalytic Roles of this compound Scaffolds

The potential for the this compound scaffold to act as an organocatalyst can be inferred from the known reactivity of related β-amino alcohols. nih.govresearchgate.net These types of molecules can potentially activate substrates through hydrogen bonding interactions involving the hydroxyl groups and Lewis basic activation by the piperidine nitrogen. However, no published research has specifically investigated or demonstrated these organocatalytic roles for the title compound.

Mechanistic Investigations of Catalytic Cycles Involving 2,6 Bis Diphenylhydroxymethyl Piperidine Ligands

Elucidation of Catalytic Pathways and Identification of Key Intermediates

Detailed mechanistic studies on catalytic cycles involving the specific ligand 2,6-bis(diphenylhydroxymethyl)-piperidine are not extensively documented in publicly available literature. However, by drawing parallels with well-understood catalytic systems employing structurally similar chiral diol or amino alcohol ligands, a plausible catalytic pathway can be inferred for reactions such as asymmetric reduction of ketones or imines.

A general proposed catalytic cycle, for instance in a metal-catalyzed transfer hydrogenation, would likely involve the following key steps:

Catalyst Activation: The pre-catalyst, a metal complex of this compound, is activated. This may involve the removal of a placeholder ligand to open a coordination site.

Coordination of Reactants: The substrate (e.g., a ketone) and a hydrogen source (e.g., isopropanol (B130326) or formic acid) coordinate to the activated metal center. The chiral ligand creates a specific steric and electronic environment around the metal.

Hydrogen Transfer: The core catalytic step involves the transfer of a hydride from the hydrogen donor to the coordinated substrate. The stereochemistry of this step is directed by the chiral ligand.

Product Release and Catalyst Regeneration: The product (a chiral alcohol) dissociates from the metal center, and the catalyst is regenerated, ready to start a new cycle.

The identification of key intermediates in such cycles is often challenging and typically relies on a combination of spectroscopic techniques (e.g., in-situ NMR, IR) and computational modeling. For catalysts with related 2,6-disubstituted piperidine (B6355638) frameworks, intermediates such as metal-hydride species and substrate-catalyst adducts have been proposed and, in some cases, characterized.

Understanding the Role of Metal-Ligand Coordination and Activation Modes

The coordination of the this compound ligand to a metal center is fundamental to its function as a chiral auxiliary. The ligand typically acts as a tridentate N,O,O-ligand, with the piperidine nitrogen and the two hydroxyl groups binding to the metal. This coordination mode creates a rigid and well-defined chiral pocket around the metal's active site.

The activation of the catalyst can proceed through several modes, depending on the metal and the reaction conditions. For instance, in ruthenium-catalyzed hydrogenations, an activation step might involve the dissociation of a ligand to generate a coordinatively unsaturated species. The nature of the metal-ligand bond, whether it is labile or inert, significantly influences the catalytic activity. X-ray crystallography of related metal-ligand complexes has provided valuable insights into the geometry of the coordination sphere and the steric environment imposed by the bulky diphenylhydroxymethyl groups. This structural information is crucial for understanding how the ligand enforces a specific approach of the substrate to the metal center.

Determinants of Enantioselectivity and Regioselectivity in Chiral Catalysis

The high levels of enantioselectivity and regioselectivity observed in reactions catalyzed by complexes of this compound are a direct consequence of the ligand's structure. The key determinants include:

Chiral Environment: The C2 and C6 stereocenters of the piperidine ring, along with the chiral environment created by the diphenylhydroxymethyl arms, establish a highly asymmetric coordination sphere.

Steric Hindrance: The bulky phenyl groups effectively block certain trajectories for substrate approach, allowing coordination in a specific orientation that leads to the preferential formation of one enantiomer.

Electronic Effects: The hydroxyl groups can participate in hydrogen bonding interactions with the substrate, further stabilizing the transition state for the desired stereochemical outcome.

The interplay of these factors governs the energy difference between the diastereomeric transition states, which in turn determines the enantiomeric excess of the product. For example, in the reduction of a prochiral ketone, the ligand will favor the transition state where the steric repulsion between the ligand and the larger substituent on the ketone is minimized.

Kinetic Analysis of Rate-Determining Steps in Catalytic Cycles

Kinetic studies are essential for understanding the mechanism of a catalytic reaction and identifying the rate-determining step. For catalytic systems involving piperidine derivatives, kinetic analyses have been performed to elucidate the reaction order with respect to the catalyst, substrate, and other reagents.

A kinetic study on the oxidation of a related compound, 2,6-diphenyl-piperidine-4-one, by manganese(IV) in an acidic medium revealed that the reaction is first order with respect to both the piperidone derivative and the oxidant. The rate of the reaction was also found to be dependent on the acid concentration. Such studies, although not on the exact target ligand, provide a framework for investigating the kinetics of reactions catalyzed by this compound complexes.

A hypothetical rate law for a catalytic reaction could take the form:

Rate = k[Catalyst]^a [Substrate]^b [Reagent]^c

The exponents a, b, and c, determined experimentally, provide insights into the composition of the transition state of the rate-determining step. For many catalytic cycles, the turnover-limiting step can be the product release, the hydride transfer, or the substrate coordination.

Table 1: Illustrative Kinetic Data for a Hypothetical Catalytic Reduction

ParameterValue
Reaction Order in Catalyst1
Reaction Order in Substrate1
Reaction Order in H-donor0
Activation Energy (Ea)15 kcal/mol
Pre-exponential Factor (A)8.5 x 10^8 s^-1

Analysis of Hydrogen Atom Transfer (HAT) Thermodynamics in Related Metal-Superoxo Systems

While direct studies on Hydrogen Atom Transfer (HAT) thermodynamics involving this compound are scarce, valuable insights can be gained from research on related metal-superoxo systems. HAT is a fundamental process in many oxidative catalytic cycles. The thermodynamics of HAT are governed by the bond dissociation energies (BDEs) of the bonds being broken and formed.

In metal-superoxo complexes, the O-H BDE of the resulting metal-hydroperoxo species is a critical parameter. A lower O-H BDE in the substrate and a higher O-H BDE in the product (metal-hydroperoxo) will favor the HAT reaction. Studies on various metal-oxo and metal-superoxo complexes have shown that factors such as the nature of the metal, its oxidation state, and the ligand environment significantly influence these BDEs. The electronic properties of the piperidine ligand, particularly the nitrogen atom, can modulate the redox potential of the metal center, thereby influencing the thermodynamics of the HAT process.

Influence of Ligand Conformation on Transition State Geometries and Stereochemical Outcomes

The conformational flexibility or rigidity of the this compound ligand plays a pivotal role in determining the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. The piperidine ring typically adopts a chair conformation, which positions the two diphenylhydroxymethyl substituents in a pseudo-diaxial or pseudo-diequatorial arrangement.

The preferred conformation of the coordinated ligand is crucial. A rigid conformation minimizes the number of accessible transition state geometries, leading to higher selectivity. The bulky diphenylmethyl groups restrict the rotation around the C-C and C-O bonds, further locking the ligand into a specific conformation upon coordination to a metal. This pre-organization of the chiral environment is a key feature of many successful asymmetric catalysts. Computational studies on related 2-substituted piperidine systems have shown that the energy differences between various conformations can be significant and that these preferences are translated into the transition states of the catalytic reactions. The precise orientation of the phenyl groups can create well-defined chiral pockets that are responsible for the enantio-discrimination.

Computational Studies and Theoretical Insights into 2,6 Bis Diphenylhydroxymethyl Piperidine

Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors

No specific computational studies predicting the spectroscopic parameters (such as NMR or IR spectra) or reactivity descriptors (like HOMO-LUMO gaps or electrostatic potential maps) for 2,6-Bis(diphenylhydroxymethyl)-piperidine have been found. These predictions are valuable for corroborating experimental data and understanding the molecule's chemical behavior.

Modeling of Metal-Ligand Interactions and Coordination Environments

While the structure of this compound suggests potential as a ligand for metal ions, there is no available research that models its interactions with metals or characterizes the resulting coordination environments through computational methods.

Investigation of Spin States and Magnetic Coupling in Transition Metal Complexes

In the absence of studies on the metal complexes of this compound, there is consequently no research investigating the spin states or magnetic coupling phenomena that might arise in such complexes.

Theoretical Analysis of Transition State Structures and Energy Barriers in Catalytic Cycles

There are no documented theoretical analyses of transition state structures or energy barriers for any catalytic cycles involving this compound. This type of study is crucial for understanding reaction mechanisms and catalyst efficiency.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Host-Guest Interactions

Specific molecular mechanics or dynamics simulations focused on the conformational analysis of this compound or its potential host-guest interactions are not present in the current body of scientific literature. These simulations would be instrumental in understanding the molecule's flexibility and its potential for molecular recognition.

Future Directions and Emerging Research Avenues for 2,6 Bis Diphenylhydroxymethyl Piperidine

Development of Next-Generation Synthetic Methodologies with Enhanced Atom Economy and Sustainability

Current synthetic routes to 2,6-disubstituted piperidines often rely on multi-step processes that may not be optimal in terms of atom economy and environmental impact. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 2,6-Bis(diphenylhydroxymethyl)-piperidine and its derivatives.

Key research directions include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly reduce waste, purification steps, and resource consumption. The development of one-pot multicomponent reactions for assembling the polysubstituted piperidine (B6355638) core is a promising strategy. nih.govmdpi.com

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical synthesis. rsc.orgucd.ie Future work could explore engineered enzymes for the asymmetric synthesis of the piperidine core or for the stereoselective installation of the diphenylhydroxymethyl substituents. rsc.org

Sustainable Solvents and Reagents: Moving away from hazardous organic solvents is a core principle of green chemistry. Research into the use of greener media, such as deep eutectic solvents, for the synthesis of piperidine derivatives has already shown promise and could be adapted for this specific compound. nih.govmdpi.com

Synthetic StrategyPotential AdvantagesResearch Goal
One-Pot Multicomponent SynthesisReduced step count, less waste, higher throughputDevelop a convergent synthesis from simple precursors.
Enzymatic Resolution/SynthesisHigh enantioselectivity, mild reaction conditions, renewable catalystsIdentify or engineer an enzyme for the stereospecific synthesis of the chiral piperidine backbone.
Use of Green Solvents (e.g., DES)Lower toxicity, biodegradability, potential for recyclingOptimize reaction conditions in sustainable media to achieve high yields and purity.

Exploration of Novel Asymmetric Catalytic Transformations and Substrate Scope Expansion

The inherent chirality and C2-symmetric nature of the this compound scaffold make it an attractive candidate for a chiral ligand in asymmetric catalysis. Future research will be directed towards harnessing this potential by exploring its application in a variety of catalytic transformations and expanding the range of substrates that can be effectively converted.

Emerging areas of investigation include:

New Catalytic Reactions: While ligands based on piperidine scaffolds have been used in reactions like asymmetric hydrogenation and Heck couplings, the unique steric and electronic properties of this compound may enable its use in novel transformations that are currently challenging. nih.govscispace.com

Substrate Scope Expansion: A key measure of a catalyst's utility is its ability to accommodate a wide range of substrates. Systematic studies will be needed to evaluate the effectiveness of catalysts derived from this scaffold with diverse functional groups and substitution patterns, thereby mapping out its synthetic applicability.

Mechanistic Elucidation: Understanding the mechanism by which these catalysts operate is crucial for their optimization. Future studies will likely involve detailed kinetic and stereochemical analyses to elucidate the transition states and intermediates involved in the catalytic cycle. bohrium.com

Potential Asymmetric ReactionSubstrate ClassDesired Outcome
Rhodium-Catalyzed Conjugate Additionα,β-Unsaturated Ketones/EstersHigh enantioselectivity (>99% ee) for sterically hindered substrates.
Palladium-Catalyzed Allylic Alkylation1,3-Disubstituted Allylic AcetatesControl of both regio- and enantioselectivity.
Iridium-Catalyzed Asymmetric HydrogenationUnfunctionalized OlefinsEfficient reduction with low catalyst loading.

Rational Design of Highly Potent and Selective Chiral Ligands Derived from the this compound Motif

The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis. scispace.commdpi.com The this compound structure offers a versatile platform for modification, allowing for the fine-tuning of its steric and electronic properties to achieve high potency and selectivity in catalytic reactions.

Future design strategies will likely involve:

Modification of Hydroxyl Groups: The hydroxyl groups can be derivatized to ethers, esters, or silyl (B83357) ethers, which would alter the electronic nature and hydrogen-bonding capabilities of the ligand. This can influence catalyst-substrate interactions and, consequently, the stereochemical outcome of the reaction.

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can modulate the electronic properties of the ligand. This can impact the reactivity of the metal center to which it is coordinated.

Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), can aid in the rational design of new ligands. rsc.orgnih.gov By modeling the transition states of catalytic reactions, researchers can predict which ligand modifications are most likely to enhance enantioselectivity, thus guiding synthetic efforts. nih.gov

Modification SiteExample ModificationPredicted Effect on Catalysis
Hydroxyl Group (-OH)Methylation (-OMe)Removes H-bonding capability, increases steric bulk near the metal center.
Phenyl Ring (para-position)Trifluoromethyl (-CF3)Electron-withdrawing; may increase the Lewis acidity of the coordinated metal.
Piperidine Nitrogen (N-H)Alkylation (N-R)Modifies the bite angle and conformational flexibility of the ligand.

Advanced In Situ Spectroscopic and Mechanistic Studies for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms is critical for the development of more efficient and selective catalysts. The application of advanced in situ spectroscopic techniques allows for the real-time observation of catalytic species, intermediates, and products, providing invaluable mechanistic insights.

Future research in this area should focus on:

Real-Time NMR and IR Spectroscopy: Techniques such as Rapid-Injection NMR and in situ IR spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products as the reaction progresses. This can help identify rate-limiting steps and detect transient catalytic species.

Kinetic Isotope Effect (KIE) Studies: KIE experiments can provide detailed information about bond-breaking and bond-forming events in the turnover-limiting step of a catalytic cycle. nih.gov

Isolation and Characterization of Intermediates: Efforts to isolate and structurally characterize key catalytic intermediates, for example by X-ray crystallography, can provide direct evidence for proposed mechanistic pathways. acs.orgresearchgate.net

Integration of Flow Chemistry and High-Throughput Screening for Accelerated Catalyst Discovery

The discovery and optimization of new catalysts can be a time-consuming and resource-intensive process. The integration of modern automation technologies, such as flow chemistry and high-throughput screening, can dramatically accelerate this process.

Key future applications of these technologies include:

Flow Chemistry for Synthesis and Optimization: Continuous flow reactors offer numerous advantages over traditional batch chemistry, including enhanced safety, better process control, and easier scalability. acs.orgnih.govunimi.it Flow chemistry could be used for the efficient synthesis of a library of ligands based on the this compound scaffold and for the rapid optimization of reaction conditions. acs.orgnih.gov

High-Throughput Screening (HTS): HTS techniques allow for the parallel execution and analysis of hundreds or even thousands of reactions. iitm.ac.inutwente.nlacs.org This approach can be used to rapidly screen a library of chiral ligands derived from the core scaffold against a variety of substrates and reaction conditions to identify promising new catalysts. iitm.ac.inresearchgate.net

TechnologyApplication AreaAnticipated Outcome
Continuous Flow SynthesisLigand Library ProductionRapid, safe, and scalable synthesis of diverse ligand derivatives.
High-Throughput ScreeningCatalyst DiscoveryAccelerated identification of optimal ligand-metal combinations for specific transformations.
Automated Reaction OptimizationProcess DevelopmentEfficient determination of ideal reaction parameters (temperature, pressure, concentration).

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